molecular formula C13H11ClN2O3 B1607940 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine CAS No. 246862-63-5

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine

Cat. No. B1607940
M. Wt: 278.69 g/mol
InChI Key: YTDSWZUZOMWYAN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in

Scientific Research Applications

Electronic and Molecular Device Applications

  • Large On-Off Ratios and Negative Differential Resistance : A molecule with a similar structure showed significant electronic properties, such as negative differential resistance and high on-off peak-to-valley ratios, indicating its potential in molecular electronic devices (Chen et al., 1999).

Photophysics and Electrochemistry

  • Synthesis and Photophysics of Phlorin Macrocycles : Research on phlorin macrocycles, which share structural features with 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, revealed their unusual multielectron redox and photochemical properties, suggesting applications in photophysics and electrochemistry (Allen J. Pistner et al., 2013).

Molecular Diodes and Actuators

  • Programmable Molecular Diode : A study on a molecular diode that shows charge-induced conformational switching highlights the potential of such molecules in nano-electronic devices and actuators (P. Derosa et al., 2003).

Analytical Chemistry

  • Novel Ionophore for Potentiometric Sensors : The application of related compounds as ionophores in membrane sensors for barium ions showcases the potential of these chemicals in the development of selective and sensitive analytical tools (S. Hassan et al., 2003).

Anticancer Research

  • Anticancer Agents : Related structural analogs have been investigated for their anticancer properties, suggesting the potential of these compounds in medicinal chemistry and oncology research (D. Capps et al., 1992).

Photogeneration of Hydrogen

  • Hydrogen Production from Water : A complex containing a similar structural moiety was used in a study for the photogeneration of hydrogen from water, indicating its utility in renewable energy research (Pingwu Du et al., 2008).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-6-10(7-9(2)12(8)14)19-13-11(16(17)18)4-3-5-15-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDSWZUZOMWYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384239
Record name 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine

CAS RN

246862-63-5
Record name 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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